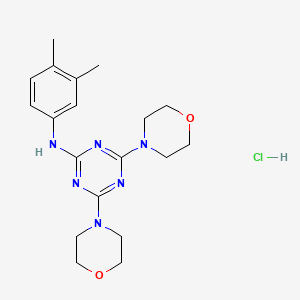![molecular formula C10H15Cl2N3O2 B2983080 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride CAS No. 2251054-28-9](/img/structure/B2983080.png)
4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, an aminomethyl group, and a morpholinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the aminomethyl group and the morpholinone moiety. Common reagents used in these reactions include amines, aldehydes, and ketones, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or amines, often in the presence of a base.
Addition: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or morpholines.
Addition: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: Potential medical applications include the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine
4-(Aminomethyl)piperidine
Morpholinone derivatives
Uniqueness: 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[4-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c11-6-8-1-2-12-9(5-8)13-3-4-15-7-10(13)14;;/h1-2,5H,3-4,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWMDKDMDDUQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)
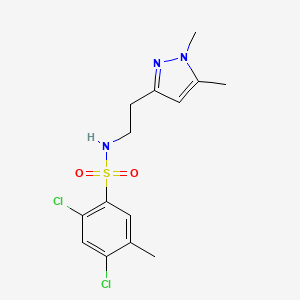
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)
![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)
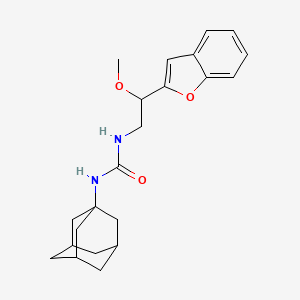
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)
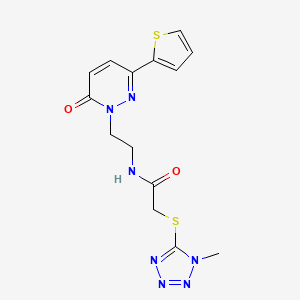
![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)
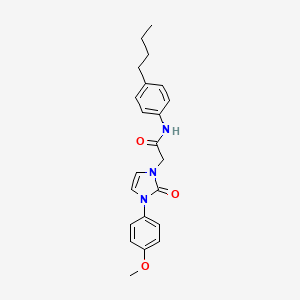
![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)
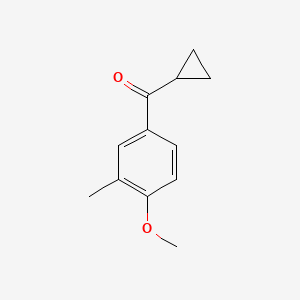
![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)
